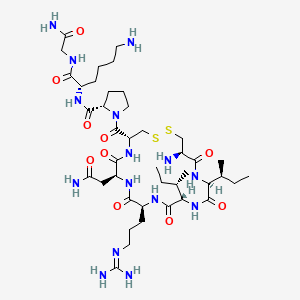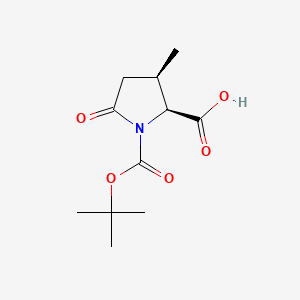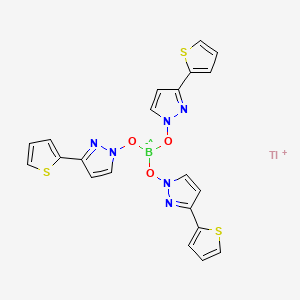
(Lys8)-Conopressin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Lys8)-Conopressin S is a neuropeptide that belongs to the vasopressin/oxytocin family. It is naturally found in the venom of the cone snail Conus striatus. This peptide has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
(Lys8)-Conopressin S binds to the vasopressin/oxytocin receptors in the brain and modulates their activity. This neuropeptide has been shown to activate the G-protein-coupled receptor (GPCR) signaling pathway, leading to the release of intracellular messengers such as cAMP and calcium ions. These messengers then modulate the activity of ion channels and neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
(Lys8)-Conopressin S has several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This neuropeptide has also been shown to have anxiolytic and analgesic effects. Furthermore, recent studies have shown that (Lys8)-Conopressin S can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Lys8)-Conopressin S has several advantages for lab experiments. It is a highly specific neuropeptide that can modulate the activity of specific receptors in the brain. Furthermore, it has a high affinity for its receptors, making it an effective tool for studying the activity of these receptors. However, (Lys8)-Conopressin S is a complex peptide that is difficult to synthesize, which can limit its availability for lab experiments.
Direcciones Futuras
There are several future directions for the study of (Lys8)-Conopressin S. One direction is to study its effects on other ion channels and receptors in the brain. Another direction is to investigate its potential therapeutic applications in the treatment of pain and anxiety disorders. Furthermore, the development of new synthesis methods for (Lys8)-Conopressin S could increase its availability for lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, (Lys8)-Conopressin S is a neuropeptide that has several potential applications in the field of neuroscience. Its ability to modulate the activity of specific receptors in the brain makes it an effective tool for studying the activity of these receptors. Furthermore, its potential therapeutic applications in the treatment of pain and anxiety disorders make it an exciting area of research.
Métodos De Síntesis
The synthesis of (Lys8)-Conopressin S is a challenging process due to its complex structure. However, several methods have been developed to synthesize this peptide. The most common method involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(Lys8)-Conopressin S has several potential applications in the field of neuroscience. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This neuropeptide has also been shown to have anxiolytic and analgesic effects. Furthermore, recent studies have shown that (Lys8)-Conopressin S can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13,16-bis[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H73N15O10S2/c1-5-21(3)31-38(64)51-25(12-9-15-48-41(46)47)35(61)52-26(17-29(44)57)36(62)53-27(20-68-67-19-23(43)33(59)54-32(22(4)6-2)39(65)55-31)40(66)56-16-10-13-28(56)37(63)50-24(11-7-8-14-42)34(60)49-18-30(45)58/h21-28,31-32H,5-20,42-43H2,1-4H3,(H2,44,57)(H2,45,58)(H,49,60)(H,50,63)(H,51,64)(H,52,61)(H,53,62)(H,54,59)(H,55,65)(H4,46,47,48)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWOKFQUEUZKDE-GDVWXNPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)[C@@H](C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H73N15O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1000.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Lys8)-Conopressin S | |
CAS RN |
130836-26-9 |
Source


|
| Record name | 130836-26-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











